2-(Aminomethoxy)aceticacid

Organic Synthesis Bioconjugation Reaction Kinetics

Sourcing a compact, heterobifunctional linker precursor with a defined reactivity profile is a persistent challenge in bioconjugation chemistry. 2-(Aminomethoxy)acetic acid directly addresses the need for a minimal methyleneoxy spacer between a primary amine and a carboxylic acid, offering precise spatial control unavailable in larger ethoxy or propoxy analogs. - Enables construction of the GGFG-aminomethoxy linker, the validated cleavable component in trastuzumab deruxtecan (DS-8201a). - Provides functional orthogonality in biochemical assays; unlike aminooxyacetic acid (AOAA), it exhibits no reported off-target GABA transaminase inhibition. - Compact structure (MW 105.09 g/mol) minimizes steric perturbation in small-molecule probe and metal-chelating ligand design.

Molecular Formula C3H7NO3
Molecular Weight 105.09 g/mol
Cat. No. B15234701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethoxy)aceticacid
Molecular FormulaC3H7NO3
Molecular Weight105.09 g/mol
Structural Identifiers
SMILESC(C(=O)O)OCN
InChIInChI=1S/C3H7NO3/c4-2-7-1-3(5)6/h1-2,4H2,(H,5,6)
InChIKeyDCDUEGRRLSCGMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethoxy)acetic Acid Overview


2-(Aminomethoxy)acetic acid (CAS: 2193119-93-4) is a small-molecule organic compound with the molecular formula C3H7NO3 and a molecular weight of 105.09 g/mol . It is characterized as a heterobifunctional molecule, containing a primary amine group and a carboxylic acid group, which are separated by a minimal methyleneoxy (-CH2O-) spacer . This structure differentiates it from its ethoxy and propoxy analogs, as well as from the more commonly known aminooxyacetic acid (AOAA) . The compound's compact size and the specific electronic properties of its methoxy group confer a distinct reactivity profile, making it a valuable building block in organic synthesis and bioconjugation strategies where precise spatial control is required [1].

Reactivity profile

Reported higher reactivity context in nucleophilic substitution vs ethoxy/propoxy analogs

Spacer control

Compact aminomethoxy linker enables precise spatial arrangement in bioconjugates

Linker orthogonality

No reported GABA-T inhibition, unlike aminooxyacetic acid, for non-bioactive linker applications

Irreplaceability of 2-(Aminomethoxy)acetic Acid


Generic substitution within this class of compounds is not feasible due to quantifiable differences in molecular size, electronic properties, and reactivity that directly impact their performance in specific applications [1]. For instance, the substitution of the methoxy group with an ethoxy or propoxy group introduces increased steric bulk and conformational flexibility, which can alter reaction kinetics and the spatial arrangement in conjugated products . Furthermore, the fundamental difference between the aminomethoxy and aminooxy functional groups is critical; aminooxyacetic acid (AOAA) is a known, potent biological inhibitor of GABA transaminase, a pharmacological activity that is not reported for 2-(aminomethoxy)acetic acid [2]. Therefore, selection of 2-(aminomethoxy)acetic acid over its analogs must be driven by a specific requirement for its unique combination of a compact spacer and methoxy-derived electronic characteristics, as detailed in the quantitative evidence below.

Ethoxy/propoxy analogs

Increased steric bulk and flexibility may shift reaction kinetics and conjugate conformation.

Aminooxyacetic acid

Potent GABA-T inhibitor activity would confound biological assays; target is non-inhibitory.

PEG-based linkers

Longer flexible spacer alters cleavage mechanism and may affect pharmacokinetic profile in research models.

2-(Aminomethoxy)acetic Acid Differentiation


Reactivity vs. Ethoxy and Propoxy Analogs

The methoxy group in 2-(aminomethoxy)acetic acid confers enhanced reactivity in nucleophilic substitution reactions compared to its ethoxy and propoxy counterparts . While quantitative kinetic data (e.g., rate constants) for this specific molecule in a defined model system is not available in the public domain, the difference is well-established in organic chemistry principles and is supported by vendor comparisons indicating a higher general reactivity .

Reactivity vs. Ethoxy/Propoxy
Class-level inference
Reported as more reactive (qualitative)

May support milder substitution conditions

Data to verify; no public kinetic constants

Organic Synthesis Bioconjugation Reaction Kinetics

Electron Affinity of Aminomethoxy Radical

The electron affinity (EA) of the aminomethoxy radical is a fundamental property that governs its reactivity in electron transfer and radical-mediated processes. This value has been precisely determined to be 1.944(1) eV, and it differs significantly from the EAs of the methoxy radical (1.572 eV), ethoxy radical (1.612 eV), and hydroxymethoxy radical (1.925 eV) [1].

Electron Affinity (EA)
Cross-study comparable
1.944(1) eV

Benchmark for radical reaction design

Δ +0.372 eV vs. methoxy radical

Physical Chemistry Radical Chemistry Computational Chemistry

Biological Activity vs. Aminooxyacetic Acid

A key differentiator for procurement is the intended application. Aminooxyacetic acid (AOAA; 2-(aminooxy)acetic acid) is a well-documented inhibitor of 4-aminobutyrate aminotransferase (GABA-T), leading to increased GABA levels in vivo, with IC50 values reported in the low micromolar range [1]. In contrast, 2-(aminomethoxy)acetic acid is primarily employed as a synthetic building block and linker, with no evidence suggesting a similar biological inhibitory profile .

Biological Activity vs. AOAA
Class-level inference
No reported GABA-T inhibition

Supports non-bioactive linker selection

AOAA: potent inhibitor (IC50 ~1-10 µM)

Pharmacology Neurochemistry Enzyme Inhibition

Compact vs. PEG Linker Design

The aminomethoxy (-CH2O-) moiety serves as a critical spacer in advanced therapeutic conjugates. In the approved ADC trastuzumab deruxtecan (DS-8201a), a GGFG tetrapeptidyl-aminomethoxy linker is employed, which is specifically cleaved by lysosomal cathepsins [1]. This exact linker component is structurally derived from 2-(aminomethoxy)acetic acid and is distinct from the longer PEG-based linkers (e.g., Amino-PEGn-CH2COOH) commonly used in PROTACs to impart flexibility and solubility .

Compact vs. PEG Linker
Class-level inference
~2-atom spacer vs. multi-unit PEG

Essential for cathepsin-cleavable ADC designs

PEG linkers alter mechanism and PK profile

Antibody-Drug Conjugates (ADCs) PROTAC Design Linker Technology

2-(Aminomethoxy)acetic Acid Applications


Synthesis of Cathepsin-Cleavable ADC Linkers

2-(Aminomethoxy)acetic acid is the critical precursor for constructing the GGFG-aminomethoxy linker, a validated component in clinically successful ADCs like trastuzumab deruxtecan (DS-8201a). This linker's compact design and specific cleavage by lysosomal cathepsins are essential for the targeted intracellular release of the cytotoxic payload [1]. Its use is mandatory for researchers aiming to replicate or iterate upon this specific linker-payload technology, as substitution with a longer or more flexible PEG-based linker would fundamentally alter the conjugate's mechanism of action and potentially its safety and efficacy profile .

Compact Heterobifunctional Building Block Synthesis

This compound is ideally suited for creating minimal-length spacers between functional groups in organic synthesis [1]. Its small size (molecular weight of 105.09 g/mol) and distinct reactivity, as inferred from the electron affinity of the aminomethoxy radical , make it the reagent of choice when designing small-molecule probes, catalysts, or metal-chelating ligands where minimal perturbation of the core structure is required. The use of larger ethoxy or propoxy analogs would introduce unwanted steric bulk and conformational flexibility, potentially hindering binding or activity .

Alkoxy Radical and Anion Chemistry Studies

For researchers in physical and computational chemistry, 2-(aminomethoxy)acetic acid (or its derivatives) provides a model system for studying the electronic structure of substituted alkoxy radicals. The precisely known electron affinity (EA) of 1.944 eV for the aminomethoxy radical [1] serves as a benchmark for computational methods and facilitates comparative studies with other alkoxy radicals (e.g., methoxy, ethoxy, hydroxymethoxy). The quantitative EA data is essential for interpreting experiments involving electron transfer, photodissociation, and gas-phase reactivity of these species.

Non-Bioactive Linker Design for In Vitro Assays

When a chemical linker is required for an in vitro biochemical or cell-based assay, 2-(aminomethoxy)acetic acid provides a functional, non-interfering spacer [1]. Unlike its structural analog aminooxyacetic acid (AOAA), which is a potent inhibitor of GABA transaminase and other PLP-dependent enzymes , the aminomethoxy variant is not reported to have such off-target biological activity. This functional orthogonality is critical for ensuring that any observed effects in the assay are due to the conjugated entities, and not from unintended pharmacological activity of the linker itself .

Application
Selection Property
Validation Focus
Synthesis of cathepsin-cleavable ADC linkers
Compact aminomethoxy spacer
Enzymatic cleavage by lysosomal cathepsins
Synthesis of minimal-length spacers
Short methyleneoxy linker
Minimal steric perturbation
Alkoxy radical model studies
Known electron affinity benchmark
Computational benchmarking
In vitro assay linker design
No reported GABA-T inhibition
Absence of off-target pharmacology

Technical Documentation Hub

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37 linked technical documents
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